N-[2-(4-Ethylphenoxy)ethyl]-1-hexadecanamine
Description
Properties
IUPAC Name |
N-[2-(4-ethylphenoxy)ethyl]hexadecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H47NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27-23-24-28-26-20-18-25(4-2)19-21-26/h18-21,27H,3-17,22-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORDSMIPZFSNSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNCCOC1=CC=C(C=C1)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H47NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
$$
\text{Hexadecanal} + \text{2-(4-Ethylphenoxy)ethylamine} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{70–160°C, 10–80 bar}} \text{N-[2-(4-Ethylphenoxy)ethyl]-1-hexadecanamine}
$$
Key Steps
- Catalyst : Palladium on activated carbon (Pd/C, 5% Pd loading) is preferred, with a catalyst-to-amine ratio of 0.5–5.0 wt%.
- Conditions :
- Conversion Control : Aldehyde is added incrementally to maintain ≥95% conversion of the amine, minimizing by-products like aldol adducts.
Example Parameters from Analogous Syntheses
| Amine | Aldehyde | Catalyst | Temp (°C) | Pressure (bar) | Yield (%) |
|---|---|---|---|---|---|
| Diisopropylamine | Acetaldehyde | Pd/C | 100 | 25 | 94.9 |
| Bis(2-ethylhexyl)amine | 2-Ethylhexanal | Pd/C | 135 | 40 | 93.7 |
Nucleophilic Substitution
This approach involves alkylating hexadecylamine with a halogenated aryl ether derivative:
Reaction Scheme
$$
\text{Hexadecylamine} + \text{2-(4-Ethylphenoxy)ethyl bromide} \xrightarrow[\text{Base (e.g., K}2\text{CO}3)]{\text{Polar aprotic solvent}} \text{this compound}
$$
Optimization Considerations
- Solvent : DMF or THF for solubility.
- Stoichiometry : Excess amine prevents dialkylation.
- Purification : Column chromatography or recrystallization to isolate the product.
Two-Step Synthesis via Intermediate Amine
Step 2: Coupling with Hexadecanal
Proceed with reductive amination as in Method 1.
Challenges and By-Product Mitigation
- Long-Chain Reactants : Hexadecanal’s low volatility may necessitate higher temperatures or prolonged reaction times.
- Catalyst Recycling : Pd/C can be reused ≥12 times without significant activity loss, as demonstrated in large-scale syntheses.
- By-Products : Ethylhexanol (from aldehyde reduction) and dialkylated amines are minimized via controlled aldehyde addition.
Industrial-Scale Data (Analogous Compounds)
| Parameter | EDIPA Synthesis | Tris(2-ethylhexyl)amine |
|---|---|---|
| Catalyst Loading | 6 wt% (Pd/C) | 3.75 wt% (Pd/C) |
| Batch Time (h) | 4–8 | 5–19 |
| Space-Time Yield (g/L·h) | 120–180 | 90–150 |
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Ethylphenoxy)ethyl]-1-hexadecanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethylphenoxy and hexadecanamine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products
Oxidation: Oxidized derivatives of the ethylphenoxy group.
Reduction: Reduced forms of the amine group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-[2-(4-Ethylphenoxy)ethyl]-1-hexadecanamine serves as a versatile reagent. It can be utilized in:
- Synthesis of Surfactants : The compound's amphiphilic nature makes it an excellent candidate for developing surfactants used in detergents and emulsifiers.
- Building Block for Complex Molecules : It can act as a precursor for synthesizing more complex organic compounds, facilitating the exploration of new chemical entities.
Biology
The biological applications of this compound are significant:
- Cell Membrane Interaction : Its hydrophobic properties allow it to integrate into lipid bilayers, making it useful for studying membrane dynamics and protein interactions.
- Drug Delivery Systems : The compound's ability to form micelles can be harnessed in targeted drug delivery systems, enhancing the bioavailability of therapeutic agents.
Medicine
Research into the medicinal applications of this compound has shown promise in several areas:
- Antimicrobial Activity : Studies have indicated that the compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or preservatives.
- Therapeutic Agents : Its structural characteristics may allow it to interact with specific biological targets, leading to potential therapeutic applications in treating various diseases.
Industry
In industrial applications, this compound is being explored for:
- Coatings and Polymers : The compound can be incorporated into polymer formulations to enhance their performance characteristics, such as flexibility and resistance to environmental degradation.
- Chemical Processes : Its properties may facilitate novel chemical processes in manufacturing, particularly in creating sustainable materials.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Antimicrobial Properties | Demonstrated effective inhibition of bacterial growth against common pathogens. |
| Study 2 | Drug Delivery | Showed enhanced solubility and bioavailability of encapsulated drugs in vitro. |
| Study 3 | Surfactant Development | Developed a new class of surfactants with improved emulsifying properties compared to traditional agents. |
Mechanism of Action
The mechanism of action of N-[2-(4-Ethylphenoxy)ethyl]-1-hexadecanamine involves its interaction with specific molecular targets, such as membrane proteins and enzymes. The compound can modulate the activity of these targets, influencing various biochemical pathways. For instance, it may alter membrane fluidity or inhibit specific enzymes involved in metabolic processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of N-[2-(4-Ethylphenoxy)ethyl]alkylamine Derivatives
*LogP values estimated using fragment-based methods (e.g., XLogP3).
Key Observations :
Chain Length and Lipophilicity : The hexadecanamine derivative (C16) exhibits markedly higher molecular weight and lipophilicity compared to shorter-chain analogs like butanamine (C4) or heptanamine (C7). This property may limit aqueous solubility but enhance lipid bilayer interaction, making it suitable for hydrophobic applications .
Biological Activity
N-[2-(4-Ethylphenoxy)ethyl]-1-hexadecanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
This compound, with the chemical formula C_{23}H_{37}NO, exhibits a molecular weight of approximately 363.55 g/mol. The compound is characterized by its long hydrophobic alkyl chain, which may influence its interaction with biological membranes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C_{23}H_{37}NO |
| Molecular Weight | 363.55 g/mol |
| Predicted Melting Point | 494.9 °C |
| Density | 0.894 g/cm³ |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Receptor Binding : The compound may act as a ligand for specific receptors involved in neurotransmission and cellular signaling pathways.
- Membrane Interaction : Its hydrophobic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
- Enzyme Modulation : Preliminary studies suggest that it may inhibit or enhance the activity of certain enzymes involved in metabolic pathways.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties by modulating neurotransmitter levels, particularly in models of neurodegeneration .
- Antimicrobial Activity : In vitro tests have demonstrated that this compound possesses antimicrobial activity against various bacterial strains, suggesting potential applications in developing new antibiotics .
Case Studies
A notable case study involved the application of this compound in agricultural settings:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
